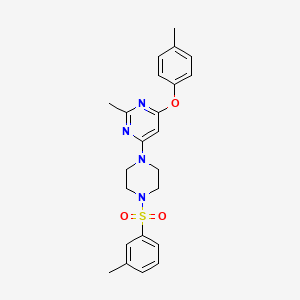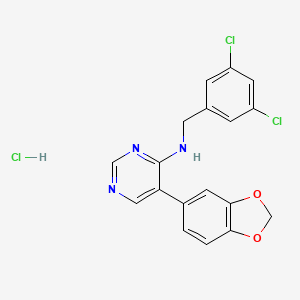
4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-(2-aminoethoxy)aniline hydrochloride , which is a chemical with a molecular weight of 188.66 . It’s also related to 4-(2-aminoethoxy)benzamide hydrochloride , which has a CAS No. 1354968-59-4 .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via surface functionalization of O-alkylated resorcinarenes .Applications De Recherche Scientifique
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including derivatives like 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride, have played a pivotal role in medicinal chemistry. Historically recognized for their antimicrobial properties, the structural modifications of classical antibacterial aminobenzenesulfonamide have expanded their bioactive spectrum significantly. Recent advances have demonstrated their versatility, showing promise as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and more. This breadth of application underscores the substantial development value of sulfonamide derivatives in pharmaceutical research, with ongoing studies aiming to design new drug molecules exhibiting broad spectrum, high activity, and low toxicity. For a comprehensive overview of sulfonamide-based medicinal chemistry, see the work by He Shichao et al. (2016) here.
Patent Trends in Sulfonamide Applications
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of sulfonamide derivatives, including reactions and pathways involving sulfonamide compounds, is an area of growing interest. The ABTS/PP decolorization assay, commonly used to assess antioxidant capacity, has revealed specific reactions for sulfonamides that contribute to their total antioxidant capacity. Understanding the specific reactions and contributions of sulfonamides to antioxidant activities is crucial for optimizing their use in various applications, from pharmaceuticals to food preservation. This area of research highlights the complex mechanisms underlying the antioxidant properties of sulfonamide derivatives and the potential for targeted application in antioxidant therapies. For an in-depth discussion on antioxidant capacity and reaction pathways involving sulfonamides, see the review by I. Ilyasov et al. (2020) here.
Mécanisme D'action
Target of Action
The primary target of 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride, also known as Aminoethoxyvinylglycine (AVG) hydrochloride, is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
AVG hydrochloride competitively inhibits ACC synthase . This inhibition prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . By blocking this conversion, AVG hydrochloride effectively reduces the production of ethylene .
Biochemical Pathways
The action of AVG hydrochloride affects the ethylene biosynthesis pathway. Ethylene is synthesized from methionine, which is converted to SAM. ACC synthase then converts SAM to ACC, which is finally converted to ethylene . By inhibiting ACC synthase, AVG hydrochloride disrupts this pathway, leading to reduced ethylene production .
Result of Action
The primary result of AVG hydrochloride’s action is the reduction of ethylene production in plants . Ethylene is involved in various aspects of plant growth and development, including fruit ripening, leaf abscission, and response to environmental stress. Therefore, reducing ethylene production can have significant effects on these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AVG hydrochloride. For instance, the compound’s effectiveness can vary depending on the plant species and developmental stage. Additionally, environmental conditions such as temperature, light, and soil pH could potentially affect the compound’s stability and activity .
Propriétés
IUPAC Name |
4-(2-aminoethoxy)-N-ethyl-3-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-3-13-17(14,15)10-4-5-11(9(2)8-10)16-7-6-12;/h4-5,8,13H,3,6-7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMXANNZLIIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OCCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


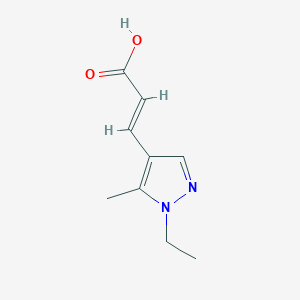
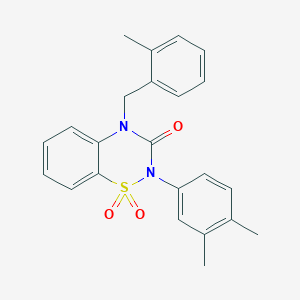
![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2741039.png)

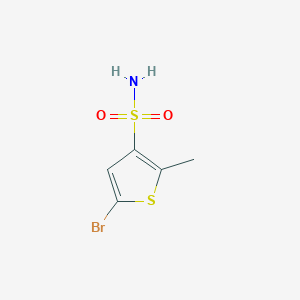
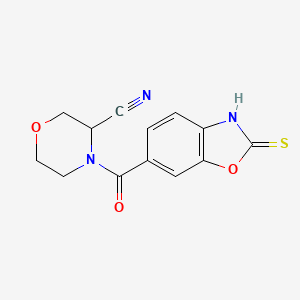
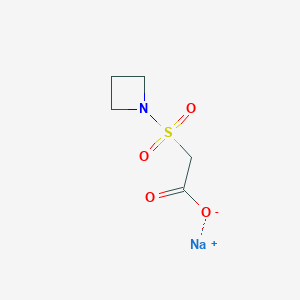
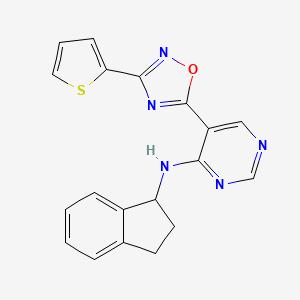
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
